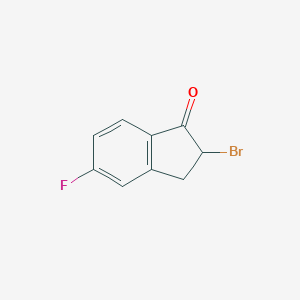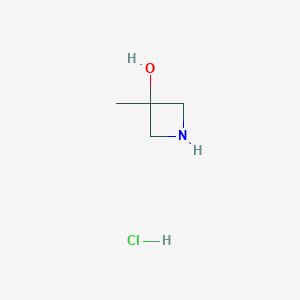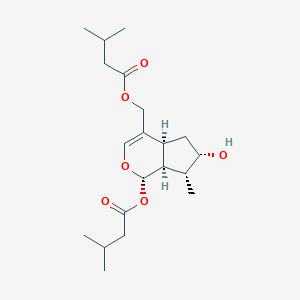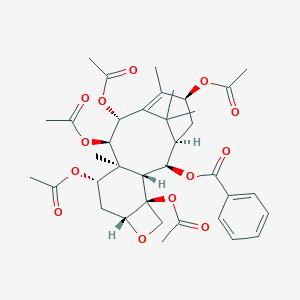
(2aR-(2aalpha,4beta,4abeta,5alpha,6beta,9alpha,11beta,12alpha,12aalpha,12balpha))-3,4,4a,5,6,9,10,11,12,12a-Decahydro-4a,8,13,13-tetramethyl-7,14-methano-1H-cyclodeca(3,4)benz(1,2-b)oxete-4,5,6,9,12,12b(2aH)-hexol 4,5,6,9,12b-pentaacetate 12-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dehydroxybaccatin VI is a natural product found in Taxus cuspidata, Taxus chinensis, and Taxus mairei with data available.
Applications De Recherche Scientifique
1. Chemical Structure and Properties
- The compound 8,9,10,11,12,12a,12b-tetradecahydro-6,9,11-trihydroxy-4a,8,13,13-etramethyl-4-triethylsiloxy-7,11-methano-1H-cyclodeca[3,4]benz[1,2b]oxete-12,12b-diyl 12b-acetate 12-benzoate, obtained from 10-deacetylbaccatin III, demonstrates significant structural properties due to the saturation of the C11=C12 bond, leading to a change in the orientation of the C13-OH hydroxy group. This structural change results in a strong hindrance of the hydroxy group, explaining the non-esterification at this position (Chiaroni et al., 1995).
2. Molecular Conformation Analysis
- A comparative study of the conformation of 2'-carbamate taxol, which is a variant of the compound, with known X-ray structures of taxotere and methyl (2R,3S)-N-benzoyl-3-phenylisoserinate, revealed significant differences in the conformation of the C13 side-chain fragment. The carbamate N atom in 2'-carbamate taxol forms intermolecular hydrogen bonds with the taxol core, stabilizing the crystal structure (Gao & Golik, 1995).
3. Isolation and Characterization of Similar Compounds
- Research on Celastrus paniculatus led to the isolation of a new sesquiterpene polyol ester characterized as 1alpha,6beta,8beta-triacetoxy-9beta-benzoyloxydihydro-beta-agarofuran, along with three known compounds. These compounds were found to produce a relaxant effect on the isolated rat ileum, highlighting their potential biological activity (Borbone et al., 2007).
4. Applications in Synthesis and Steroid Modification
- The electrochemical bromination of cholesterol derivatives like 5,6-unsaturated steroids resulted in the formation of 5alpha,6beta-dibromosteroids. This process demonstrates the potential application of the compound in modifying steroids, which could be significant for pharmaceutical and biochemical research (Milisavljević et al., 2005).
5. Anti-Multidrug Resistance Effects
- Euphoportlandols A and B, tetracyclic diterpene polyesters structurally related to the compound, isolated from Euphorbia portlandica, were evaluated for their ability to inhibit multidrug resistance in cancer cells. Both compounds were found to be inhibitors of P-glycoprotein activity, indicating their potential in cancer treatment (Madureira et al., 2006).
Propriétés
Numéro CAS |
125037-14-1 |
|---|---|
Nom du produit |
(2aR-(2aalpha,4beta,4abeta,5alpha,6beta,9alpha,11beta,12alpha,12aalpha,12balpha))-3,4,4a,5,6,9,10,11,12,12a-Decahydro-4a,8,13,13-tetramethyl-7,14-methano-1H-cyclodeca(3,4)benz(1,2-b)oxete-4,5,6,9,12,12b(2aH)-hexol 4,5,6,9,12b-pentaacetate 12-benzoate |
Formule moléculaire |
C37H46O13 |
Poids moléculaire |
698.8 g/mol |
Nom IUPAC |
[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C37H46O13/c1-18-26(45-19(2)38)15-25-30(49-34(43)24-13-11-10-12-14-24)32-36(9,27(46-20(3)39)16-28-37(32,17-44-28)50-23(6)42)33(48-22(5)41)31(47-21(4)40)29(18)35(25,7)8/h10-14,25-28,30-33H,15-17H2,1-9H3/t25-,26-,27-,28+,30+,31+,32-,33-,36+,37-/m0/s1 |
Clé InChI |
JHPBZGSKESVROC-IGIVFXLZSA-N |
SMILES isomérique |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Synonymes |
1-dehydroxy-baccatin VI 1-dehydroxybaccatin VI |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
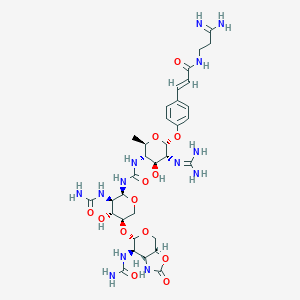
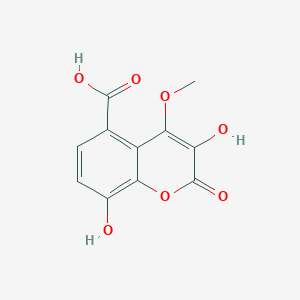
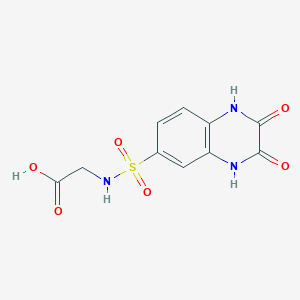
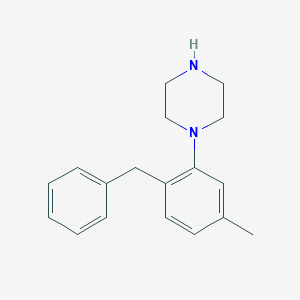
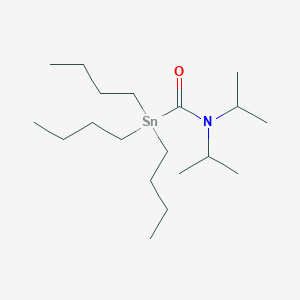
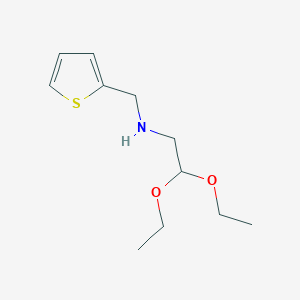
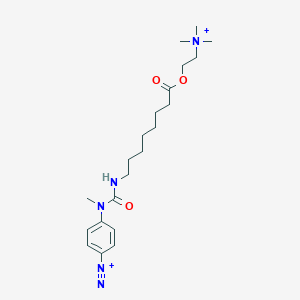
![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)
![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)
